2,2,2-trifluoro-1-{3-[(4-methylphenyl)sulfonyl]-2-phenyltetrahydropyrimidin-1(2H)-yl}ethanone
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Overview
Description
2,2,2-Trifluoro-1-{3-[(4-methylphenyl)sulfonyl]-2-phenyltetrahydropyrimidin-1(2H)-yl}ethanone is a complex organic compound characterized by the presence of trifluoromethyl, sulfonyl, and tetrahydropyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-{3-[(4-methylphenyl)sulfonyl]-2-phenyltetrahydropyrimidin-1(2H)-yl}ethanone typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 2,2,2-trifluoroacetophenone with appropriate sulfonyl and tetrahydropyrimidinyl derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. The process may include continuous flow reactors, automated monitoring systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-{3-[(4-methylphenyl)sulfonyl]-2-phenyltetrahydropyrimidin-1(2H)-yl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, lithium aluminum hydride (LiAlH4), and various oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products
The major products formed from these reactions include trifluoromethylated alcohols, sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,2-Trifluoro-1-{3-[(4-methylphenyl)sulfonyl]-2-phenyltetrahydropyrimidin-1(2H)-yl}ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-{3-[(4-methylphenyl)sulfonyl]-2-phenyltetrahydropyrimidin-1(2H)-yl}ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The tetrahydropyrimidinyl group may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A simpler analog with similar trifluoromethyl and ketone functionalities.
4’-Methyl-2,2,2-trifluoroacetophenone: Another analog with a methyl group on the phenyl ring.
Tembotrione: A compound with a trifluoromethyl group and additional functional groups, used as a herbicide.
Uniqueness
2,2,2-Trifluoro-1-{3-[(4-methylphenyl)sulfonyl]-2-phenyltetrahydropyrimidin-1(2H)-yl}ethanone is unique due to its combination of trifluoromethyl, sulfonyl, and tetrahydropyrimidinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs .
Properties
Molecular Formula |
C19H19F3N2O3S |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[3-(4-methylphenyl)sulfonyl-2-phenyl-1,3-diazinan-1-yl]ethanone |
InChI |
InChI=1S/C19H19F3N2O3S/c1-14-8-10-16(11-9-14)28(26,27)24-13-5-12-23(18(25)19(20,21)22)17(24)15-6-3-2-4-7-15/h2-4,6-11,17H,5,12-13H2,1H3 |
InChI Key |
GJXBSQNZAUMBMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(C2C3=CC=CC=C3)C(=O)C(F)(F)F |
Origin of Product |
United States |
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